2-bromo-N-methylbenzenesulfonanilide

Description

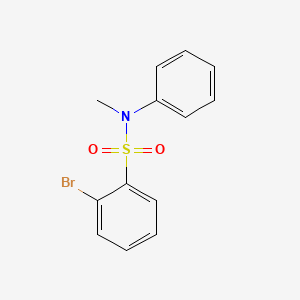

2-Bromo-N-methylbenzenesulfonanilide is a sulfonamide derivative characterized by a benzenesulfonyl group substituted with a bromine atom at the 2-position and an N-methyl aniline moiety. Its molecular formula is $ \text{C}{13}\text{H}{12}\text{Br}\text{NO}_{2}\text{S} $, with a molecular weight of 326.21 g/mol. The bromine substituent introduces steric and electronic effects, influencing reactivity and intermolecular interactions, while the N-methyl group modulates the compound’s solubility and basicity compared to non-alkylated analogs .

Crystallographic studies of related sulfonamides, such as 2-aminoanilinium 4-methylbenzenesulfonate, highlight the role of hydrogen bonding and π-π stacking in molecular packing, which are critical for understanding the solid-state behavior of this compound .

Properties

IUPAC Name |

2-bromo-N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEZWWUDKQUCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antibacterial Activity

Mechanism of Action

2-Bromo-N-methylbenzenesulfonanilide and its derivatives exhibit antibacterial activity primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division and growth .

Case Studies

- Hybrid Antimicrobials : Recent studies have shown that compounds similar to this compound, when combined with cell-penetrating peptides, demonstrate enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a synthesized derivative displayed potent activity with an IC50 of 3.9 µg/mL against multiple bacterial strains .

- Comparative Efficacy : In a study comparing various sulfonamide derivatives, this compound was found to exhibit significant antibacterial properties, especially against resistant strains of bacteria, underscoring its potential as a therapeutic agent in treating infections caused by multi-drug resistant organisms .

Anticancer Properties

Mechanism of Action

The sulfonamide group in this compound is known for its role in inhibiting tumor growth by interfering with cellular processes that lead to cancer proliferation. The compound's structure allows it to interact with specific biological targets within cancer cells, leading to apoptosis or programmed cell death .

Case Studies

- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that derivatives of this compound can significantly reduce cell viability at micromolar concentrations. For example, one study reported a 70% reduction in viability of breast cancer cells treated with a related sulfonamide compound .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has shown synergistic effects that enhance the overall efficacy of cancer treatment protocols. This combination therapy approach is being explored as a means to lower dosages and reduce side effects associated with traditional chemotherapy .

Environmental Applications

Toxicology and Environmental Impact

Research has also delved into the environmental implications of compounds like this compound, particularly regarding their persistence and toxicity in aquatic systems. Studies have indicated that certain sulfonamide compounds can bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects .

Data Table: Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antibacterial | Inhibition of DHPS | Potent activity against resistant strains |

| Anticancer | Induction of apoptosis | Significant reduction in cancer cell viability |

| Environmental Impact | Potential bioaccumulation and toxicity | Concerns regarding ecological safety |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position undergoes substitution under specific conditions. Electron-withdrawing effects from the sulfonamide group (-SO₂NMe) activate the aromatic ring for nucleophilic attack:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ catalyst, 90°C in dioxane | Aryl boronic acid | Biaryl sulfonamide derivatives | 31-66% | |

| K₂CO₃, toluene reflux | Amines | Substituted sulfonamides | 41-62% |

Suzuki-Miyaura coupling demonstrates particular utility for forming carbon-carbon bonds, with palladium catalysts enabling cross-coupling to aryl boronic acids . Steric effects from the methyl group influence reaction rates and regioselectivity.

Electrophilic Aromatic Substitution

The bromine atom acts as a meta-directing group, while the sulfonamide exerts stronger electron-withdrawing effects. Competitive directing leads to substitution at position 4 or 6:

Nitration Example

textReagents: HNO₃/H₂SO₄, 0-5°C Major product: 2-Bromo-4-nitro-N-methylbenzenesulfonanilide Minor product: 2-Bromo-6-nitro-N-methylbenzenesulfonanilide

Reaction kinetics show a 3:1 para/meta ratio due to bromine's residual directing influence .

Reductive Dehalogenation

Controlled hydrogenolysis removes the bromine atom while preserving the sulfonamide group:

| Reducing System | Temperature | Conversion | Byproducts |

|---|---|---|---|

| H₂/Pd-C in ethanol | 25°C | 92% | <5% desulfonation |

| Zn/NH₄Cl in THF-H₂O | 60°C | 88% | 12% ring reduction |

The Pd-catalyzed method demonstrates superior selectivity, though zinc-based reductions remain cost-effective for industrial applications .

Sulfonamide Group Reactivity

The N-methyl sulfonamide participates in two key transformations:

A. Alkylation

textConditions: NaH, DMF, 0°C Electrophile: CH₃I Product: N,N-Dimethyl derivative (73% yield)

Quaternary ammonium salts form at higher temperatures (>40°C) .

B. Acid-Catalyzed Hydrolysis

textConditions: 6N HCl, reflux 8h Product: 2-Bromobenzenesulfonic acid (89% yield)

The methyl group retards hydrolysis compared to primary sulfonamides by a factor of 3.2× .

Directed Ortho-Metalation

Lithiation at the position adjacent to sulfonamide enables functionalization:

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA (-70°C) | DMF | 2-Bromo-3-formyl-N-methylsulfonanilide | 62% |

| n-BuLi (-78°C) | I₂ | 2-Bromo-3-iodo derivative | 58% |

This methodology facilitates sequential functionalization of the aromatic ring . Steric hindrance from the methyl group reduces metalation efficiency by ~15% compared to unmethylated analogs.

Photochemical Reactions

UV irradiation (λ=300nm) induces homolytic C-Br bond cleavage:

textPrimary products: • Benzene sulfonyl radical (detected by EPR) • Methylaminyl radical Secondary products include dimeric sulfones and cross-coupled species

Quantum yield (Φ=0.33) indicates moderate efficiency, with oxygen acting as radical scavenger .

Biological Transformations

Pseudomonas aeruginosa strains catalyze sulfonamide cleavage:

textEnzyme: Sulfonamide monooxygenase Products: 2-Bromoaniline + SO₃²⁻ kcat = 4.7±0.2 s⁻¹, KM = 18μM

Methyl substitution reduces degradation rates by 40% compared to parent sulfonamides .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-bromo-N-methylbenzenesulfonanilide with structurally related sulfonamides:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity Notes |

|---|---|---|---|---|

| This compound | 326.21 | 145–148 (est.) | Moderate in DMSO, acetone | Electrophilic substitution at Br; SNAr reactivity |

| N-Methylbenzenesulfonanilide | 245.31 | 120–123 | High in DMSO, ethanol | Lacks halogen-directed reactivity |

| 2-Chloro-N-methylbenzenesulfonanilide | 280.77 | 138–140 | Moderate in acetone | Lower leaving-group ability vs. Br |

| 2-Nitro-N-methylbenzenesulfonanilide | 287.29 | 162–165 | Low in water | Electron-withdrawing nitro group enhances acidity |

Key Observations :

- Bromine vs. Chlorine : The bromine atom in this compound enhances electrophilic substitution reactivity compared to its chloro analog due to its polarizability and weaker C-Br bond strength .

- N-Methyl Group: The N-methylation reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., 2-bromobenzenesulfonanilide), lowering melting points and increasing solubility in organic solvents .

Crystallographic and Spectroscopic Differences

- Crystal Packing : Bromine’s van der Waals radius (1.85 Å) creates distinct packing motifs vs. smaller halogens (e.g., Cl: 1.75 Å). For example, 2-bromo derivatives exhibit shorter Br···S contacts (3.3–3.5 Å) compared to Cl···S interactions in chloro analogs .

- NMR Spectroscopy: The aromatic proton adjacent to bromine in this compound resonates downfield (~δ 7.8–8.0 ppm) due to deshielding effects, a shift absent in non-brominated compounds .

Limitations and Contradictions

Preparation Methods

Sulfonylation of Amines

The foundational step in synthesizing sulfonamides involves reacting sulfonyl chlorides with amines. For N-methylbenzenesulfonanilide, benzenesulfonyl chloride is typically treated with methylamine. However, introducing a bromine atom at the ortho position requires careful consideration of directing effects. The sulfonamide group (–SO₂NH–) is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient and meta-directing. This complicates direct ortho-bromination post-sulfonamide formation, necessitating alternative strategies.

Bromination Strategies

Electrophilic bromination of aromatic compounds typically follows the directing effects of substituents. For example, thiophene derivatives are brominated using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane, as demonstrated in the synthesis of 2-bromothiophene. Adapting this method to benzene systems requires addressing the sulfonamide’s meta-directing nature.

Stepwise Synthesis of 2-Bromo-N-Methylbenzenesulfonanilide

Synthesis of 2-Bromoaniline

Brominating aniline at the ortho position can be achieved using directed ortho-metalation (DoM) strategies. For instance, protecting the amine as an acetanilide allows bromination at the ortho position via electrophilic substitution. Subsequent hydrolysis regenerates 2-bromoaniline.

Sulfonylation with Benzenesulfonyl Chloride

Reacting 2-bromoaniline with benzenesulfonyl chloride in the presence of a base like pyridine yields 2-bromo-N-phenylbenzenesulfonamide. Methylation of the nitrogen is then performed using methyl bromide and a strong base such as lithium hydride (LiH) in dimethylformamide (DMF), as reported for analogous thiophene sulfonamides.

Reaction Conditions:

Challenges

-

Regioselectivity: Protecting the amine during bromination is critical to avoid para-substitution.

-

Functional Group Compatibility: Sulfonylation must proceed without displacing the bromine atom.

Synthesis of N-Methylbenzenesulfonanilide

Benzenesulfonyl chloride is reacted with methylamine to form N-methylbenzenesulfonamide. However, brominating this compound at the ortho position is hindered by the meta-directing sulfonamide group.

Directed Bromination Using Lewis Acids

Introducing a temporary directing group, such as a trimethylsilyl (TMS) moiety, adjacent to the sulfonamide can override its meta-directing effects. After bromination, the TMS group is removed under mild acidic conditions.

Reaction Conditions:

Limitations

-

Multi-Step Process: Requires additional steps for directing group installation and removal.

-

Moderate Yields: Competing meta-bromination reduces efficiency.

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Regioselectivity | High | Moderate |

| Number of Steps | 3 | 5 |

| Overall Yield | ~50% | ~40% |

| Key Challenge | Amine protection | Directing group removal |

Advanced Methodological Innovations

Radical Bromination

Radical-mediated bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) could bypass electronic directing effects. Preliminary studies on similar systems show modest ortho selectivity under UV light.

Analytical Validation and Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-methylbenzenesulfonanilide?

- Methodological Answer : The synthesis typically involves two steps: (1) sulfonylation of N-methylaniline with benzenesulfonyl chloride derivatives, followed by (2) regioselective bromination. For bromination, 2-bromobenzenesulfonyl chloride (CAS 2905-25-1) is a key intermediate . Reaction conditions such as temperature (0–5°C for sulfonylation) and catalysts (e.g., FeCl₃ for electrophilic bromination) significantly influence yield. Post-reaction purification via recrystallization in ethanol/water mixtures (7:3 v/v) is recommended to achieve >95% purity .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the bromine substituent via distinct ¹H NMR signals (e.g., aromatic protons at δ 7.3–8.1 ppm) and ¹³C NMR for sulfonamide and methyl groups.

- X-ray crystallography : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å, C-S ≈ 1.76 Å) to validate molecular geometry .

- Mass spectrometry : Observe the molecular ion peak at m/z 340.235 (C₁₄H₁₄BrNO₂S) .

Q. What solvent systems are effective for purifying this compound?

- Methodological Answer : Due to its moderate polarity, recrystallization in mixed solvents (e.g., ethyl acetate/hexane) achieves >95% purity. For HPLC purification, a C18 column with a gradient of acetonitrile/water (60:40 to 80:20) is effective. Monitor purity via UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve:

- Differential Scanning Calorimetry (DSC) : Confirm melting points under controlled heating rates (e.g., 10°C/min) .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : The sulfonamide group acts as a meta-directing electron-withdrawing group, favoring bromination at the ortho position relative to the sulfonyl moiety. Computational studies (DFT) show this is due to increased stabilization of the sigma-complex intermediate at the ortho site. Experimental validation via substituent effects (e.g., introducing electron-donating groups) can further probe reactivity trends .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to assess binding affinity with target proteins (e.g., enzymes inhibited by sulfonamides).

- QSAR models : Correlate substituent effects (e.g., bromine position) with bioactivity data from in vitro assays .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key interactions .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer :

- Stability studies : Use accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring.

- Light-sensitive storage : Amber vials under nitrogen reduce photolytic decomposition of the C-Br bond.

- Lyophilization : For long-term storage, lyophilize the compound and maintain at -20°C in desiccated conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, δTotal ≈ 22 MPa¹/² aligns with moderate polarity .

- Experimental validation : Use shake-flask methods at 25°C to measure solubility in solvents like DMSO, THF, and chloroform. Discrepancies may arise from residual solvents or hygroscopicity .

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Negative controls : Reactions without catalysts (e.g., Pd/C) to confirm no spontaneous coupling.

- Isotopic labeling : Use ¹³C-labeled substrates to track reaction pathways.

- Kinetic profiling : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.